molecular formula C7H10O4 B1581275 Methyl 3,5-dioxohexanoate CAS No. 29736-80-9

Methyl 3,5-dioxohexanoate

Cat. No. B1581275
CAS RN: 29736-80-9
M. Wt: 158.15 g/mol
InChI Key: JUKCTOHWTHYRPF-UHFFFAOYSA-N
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Description

“Methyl 3,5-dioxohexanoate” is a chemical compound with the molecular formula C7H10O4 . It has an average mass of 158.152 Da and a monoisotopic mass of 158.057907 Da .


Molecular Structure Analysis

“Methyl 3,5-dioxohexanoate” has a structure that includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . It has a molar refractivity of 36.3±0.3 cm³ .


Chemical Reactions Analysis

One study reported a cobalt-mediated regioselective alkylation of “Methyl 3,5-dioxohexanoate”. This process resulted in the formation of methyl 4-alkyl-3,5-dioxohexanoates, which cyclized on treatment with 1,8-diazabicyclo .


Physical And Chemical Properties Analysis

“Methyl 3,5-dioxohexanoate” has a density of 1.1±0.1 g/cm³, a boiling point of 221.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 89.7±20.4 °C . The compound has a molar volume of 141.8±3.0 cm³ .

Scientific Research Applications

Asymmetric Hydrogenation

Methyl 3,5-dioxohexanoate has been utilized in asymmetric hydrogenation processes. Shao et al. (1991) conducted a study where they used Ru-binap complex as a catalyst for the hydrogenation of methyl 3,5-dioxohexanoate, resulting in the production of anti 3,5-dihydroxyester, which was further converted into unsaturated lactone. This pathway was investigated for its potential in asymmetric synthesis of dihydro-6-methyl-2-H-pyran-2-one (Shao, L., Seki, T., Kawano, H., & Saburi, M. (1991)).

Regioselective Alkylation

Cervelló et al. (1987) explored the cobalt(II) mediated regioselective alkylation of methyl 3,5-dioxohexanoate. They found that this treatment resulted in the production of methyl 4-alkyl-3,5-dioxohexanoates, which could be cyclized to yield 5-alkyl-4-hydroxy-6-methyl-2-pyrones. This indicates its utility in creating derivatives with potential applications in various chemical syntheses (Cervelló, J., Marquet, J., & Moreno-Mañas, M. (1987)).

Catalysis in Allylation

Marquet et al. (1989) studied the palladium-catalyzed regioselective allylation of methyl 3,5-dioxohexanoate. They demonstrated the efficiency of this compound in the allylation process, particularly when catalyzed by palladium in the presence of copper(II) complex. This research opens avenues for its application in allylation reactions, which are significant in organic synthesis (Marquet, J., Moreno-Mañas, M., & Prat, M. (1989)).

Synthesis of Functionalized Diols

Blandin et al. (1999) revisited the asymmetric hydrogenation of methyl 3,5-dioxohexanoate with various ruthenium catalysts. They achieved the synthesis of mixtures of 3,5-dihydroxyesters and 3-hydroxylactones, which are important intermediates in the production of various organic compounds. This study showcases the versatility of methyl 3,5-dioxohexanoate in synthesizing functionalized 1,3-diols (Blandin, V., Carpentier, J., & Mortreux, A. (1999)).

Diastereoselectivity Tuning

Another study by Blandin et al. (2000) highlighted the spectacular solvent effects in the asymmetric hydrogenation of methyl 3,5-dioxohexanoate. This study provided insights into how the solvent can influence the diastereoselectivity of reactions involving methyl 3,5-dioxohexanoate, thus contributing to the understanding of reaction mechanisms in organic synthesis (Blandin, V., Carpentier, J., & Mortreux, A. (2000)).

Safety And Hazards

“Methyl 3,5-dioxohexanoate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(8)3-6(9)4-7(10)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKCTOHWTHYRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337065
Record name Methyl 3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dioxohexanoate

CAS RN

29736-80-9
Record name Methyl 3,5-dioxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29736-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium methoxide (6% in MeOH, 530 mL) was added to a suspension of dehydroacetic acid (31 g) in methanol (600 mL) at room temperature. The reaction mixture was refluxed and stirred for 5 h. The solvent was removed and the residue dissolved in HCl 1M (1.5 L). The aqueous phase was extracted with EtOAc (2×750 mL) and then the solvent was evaporated under reduced pressure to give a yellow oil, which was filtered on a silica cartridge using dichloromethane as eluent. After the solvent removal, methyl 3,5-dioxohexanoate was obtained as a light yellow oil (19.9 g).
Quantity
530 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
L Shao, T Seki, H Kawano, M Saburi - Tetrahedron letters, 1991 - Elsevier
Hydrogenation of methyl 3,5-dioxohexanoate 3 using Ru 2 Cl 4 ((R) or (S)-binap) 2 (NEt 3 ) as the catalyst gave dominantly anti 3,5-dihydroxyester 9, which was then converted into …
Number of citations: 77 www.sciencedirect.com
JS Hubbard, TM Harris - The Journal of Organic Chemistry, 1981 - ACS Publications
4 philes have been observed exclusivelyat the less stable 4 anions. Many examples of the use of these dianions have been reported. 1 Little attention has beengiven to the …
Number of citations: 52 pubs.acs.org
A Ji, M Wolberg, W Hummel, C Wandrey… - Chemical …, 2001 - pubs.rsc.org
Dynamic kinetic resolution of tert-butyl 4-methyl-3,5-dioxohexanoate through enzymatic reduction - Chemical Communications (RSC Publishing) DOI:10.1039/B007448I Royal …
Number of citations: 15 pubs.rsc.org
J Cervello, J Marquet, M Moreno-Mañas - Tetrahedron, 1990 - Elsevier
Regioselective C-alkylations at the intercarbonyl positions C-4 and C-2 of the polyketide model methyl 3,5-dioxohexanoate, 1, have been acomplished through reactions of its cobalt(II), …
Number of citations: 34 www.sciencedirect.com
J Marquet, M Moreno-Mañas, M Prat - Tetrahedron letters, 1989 - Elsevier
Regioselective allylation of the model polyketide system methyl 3,5-dioxohexanoate at the C-2 position can be accomplished even with secondary and tertiary radicals by palladium …
Number of citations: 16 www.sciencedirect.com
J Cervello, J Marquet, M Moreno-Mañas - Tetrahedron letters, 1987 - Elsevier
Protection of the diketone moiety of the polyketide model methyl 3,5-dioxohexanoate by copper(II) complex formation followed by alkylation of the free C-2 position results in overall …
Number of citations: 14 www.sciencedirect.com
J Cervelló, J Marquet, M Moreno-Mañas - Journal of the Chemical …, 1987 - pubs.rsc.org
The cobalt(II) complex of the simple polyketide model methyl 3,5-dioxohexanoate is regioselectively alkylated to afford methyl 4-alkyl-3,5-dioxohexanoates, which cyclize on treatment …
Number of citations: 9 pubs.rsc.org
J Polkowska, E Łukaszewicz, J Kiegiel, J Jurczak - Tetrahedron letters, 2004 - Elsevier
Compound , obtained via a sequence of two consecutive alkylations of methyl 3,5-dioxohexanoate (), was transformed into the enantiomerically pure lactone being the precursor of …
Number of citations: 24 www.sciencedirect.com
S Lüdeke, M Richter, M Müller - Advanced Synthesis & …, 2009 - Wiley Online Library
Regioselective reduction of the 5‐keto group of tert‐butyl 4‐methyl‐3,5‐dioxohexanoate (1) leads to a stereodiad of tert‐butyl 5‐hydroxy‐4‐methyl‐3‐oxohexanoate (2). Alcohol …
Number of citations: 49 onlinelibrary.wiley.com
TM Morris - 1978 - spiral.imperial.ac.uk
Two new approaches to these compounds have been investigated. The first was based on the four plus four condensation of dimethyl malonate with 4-chloropent-3-en-2-one. …
Number of citations: 2 spiral.imperial.ac.uk

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